

Chemical structure and properties of Novaluron (CAS 116714-46-6)

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Compound of Interest

Compound Name: Novaluron

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An In-Depth Technical Guide to Novaluron (CAS 116714-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novaluron is a potent insecticide belonging to the benzoylphenyl urea class of insect growth regulators. Its primary mechanism of action involves the inhibition of chitin synthesis in insects, leading to abnormal endocuticular deposition and abortive molting. This targeted mode of action results in high efficacy against various larval stages of pests, particularly within the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera, while exhibiting low toxicity to mammals and other non-target organisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for **Novaluron**. It further delves into its mechanism of action with a detailed representation of the insect chitin biosynthesis pathway and the disruptive effect of **Novaluron**. Experimental protocols for its synthesis and analysis are provided to facilitate further research and development.

Chemical Structure and Identification

Novaluron is a racemic mixture with the chemical name (\pm) -1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea.[1] Its structure is characterized by

a central urea bridge connecting a 2,6-difluorobenzoyl group and a substituted phenyl group.

Identifier	Value
CAS Number	116714-46-6[1]
IUPAC Name	N-[[3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide[1]
Molecular Formula	C ₁₇ H ₉ ClF ₈ N ₂ O ₄ [2]
Molecular Weight	492.7 g/mol [2]
Canonical SMILES	<chem>C1=C(C(=C(C(=C1F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC(C(F)(F)F)OC(F)(F)F)F)</chem>
InChI Key	SJCURIJVGMKILO-UHFFFAOYSA-N

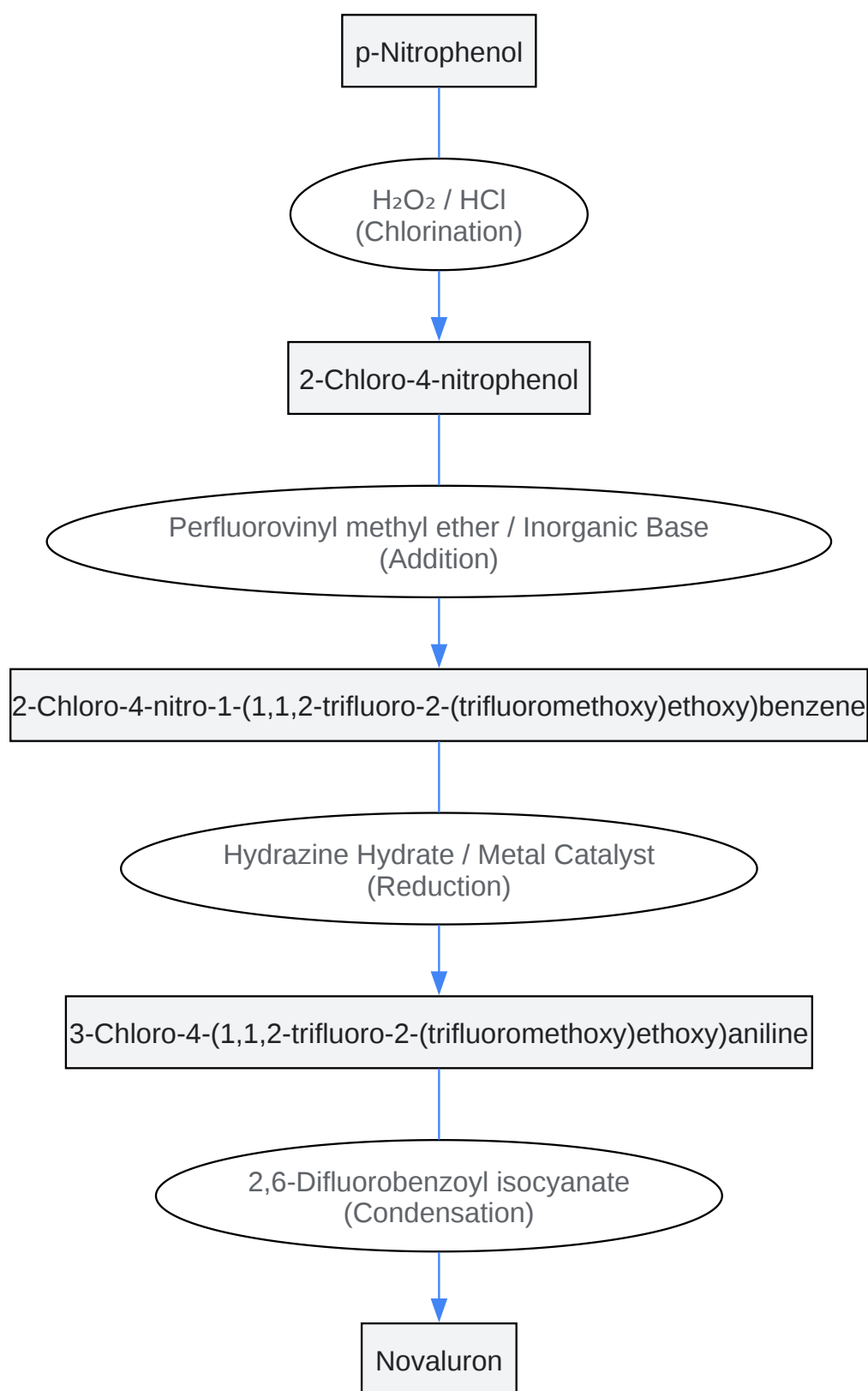
Physicochemical Properties

Novaluron is a pale pink to white solid with low water solubility and vapor pressure. Its high log P value indicates a high potential for fat solubility.

Property	Value	Conditions
Melting Point	176.5 to 178.0 °C	
Vapor Pressure	1.6×10^{-5} Pa	at 25°C
Water Solubility	3 µg/L	at 20°C, neutral pH
Log P (octanol-water)	4.3	at 20-25°C, pH 7.1
Appearance	Pale pink to white powder	

Synthesis of Novaluron

The synthesis of **Novaluron** is typically achieved through a four-step process, starting from p-nitrophenol.



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Figure 1: Synthetic pathway of **Novaluron**.

Detailed Experimental Protocol for Synthesis

The following protocol is a composite of methodologies described in the literature.

Step 1: Synthesis of 2-Chloro-4-nitrophenol

- Dissolve p-nitrophenol (35 g) in concentrated hydrochloric acid (205 g) in a 500 mL flask.
- While stirring, slowly add hydrogen peroxide (26 g), maintaining the temperature below 30°C.
- Continue stirring for 3-4 hours after the addition is complete.
- Filter the reaction mixture and wash the resulting solid with water until neutral.
- Dry the solid and recrystallize from ethylene dichloride to obtain 2-chloro-4-nitrophenol.

Step 2: Synthesis of 2-Chloro-4-nitro-1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzene

- In a 100 mL flask, combine 2-chloro-4-nitrophenol (6.96 g), dimethylbenzene (20 mL), dimethyl sulfoxide (20 mL), and potassium hydroxide (1 g).
- Cool the mixture to 5°C while stirring.
- Bubble perfluorovinyl methyl ether (6.64 g) through the mixture.
- After the addition, maintain the reaction temperature at 0-10°C for 10 hours.
- Add 100 mL of water and separate the layers. Extract the aqueous layer with toluene (50 mL).
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 3: Synthesis of 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline

- This step involves the reduction of the nitro group of the product from Step 2. A common method is catalytic hydrogenation using a metal catalyst (e.g., Palladium on carbon) in the presence of hydrazine hydrate.

Step 4: Synthesis of **Novaluron**

- Dissolve 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline (6.19 g) in ethylene dichloride (60 mL) in a 100 mL flask.
- Cool the mixture to -5°C.
- Slowly add 2,6-difluorobenzoyl isocyanate (4 g).
- After the addition, allow the reaction to warm to 10°C and stir for 10 hours.
- Filter the resulting solid, recrystallize from ethylene dichloride, and dry to obtain **Novaluron**.

Spectroscopic Properties

The identity of **Novaluron** can be confirmed by various spectroscopic techniques.

Mass Spectrometry (MS)

The mass fragmentation pattern of **Novaluron** shows characteristic peaks that can be used for its identification. The molecular ion peak (M^+) is often not observed. Key fragment ions include m/z 157, 141 (base peak), and 113.

Infrared (IR) Spectroscopy

The IR spectrum of **Novaluron** would be expected to show characteristic absorption bands for its functional groups. These would include:

- N-H stretching: around 3300 cm^{-1}
- C=O stretching (urea and amide): in the region of $1650\text{--}1700\text{ cm}^{-1}$
- C-F stretching: strong absorptions in the range of $1000\text{--}1400\text{ cm}^{-1}$
- Aromatic C=C stretching: around $1450\text{--}1600\text{ cm}^{-1}$
- C-O-C stretching: in the region of $1000\text{--}1300\text{ cm}^{-1}$

Nuclear Magnetic Resonance (NMR) Spectroscopy

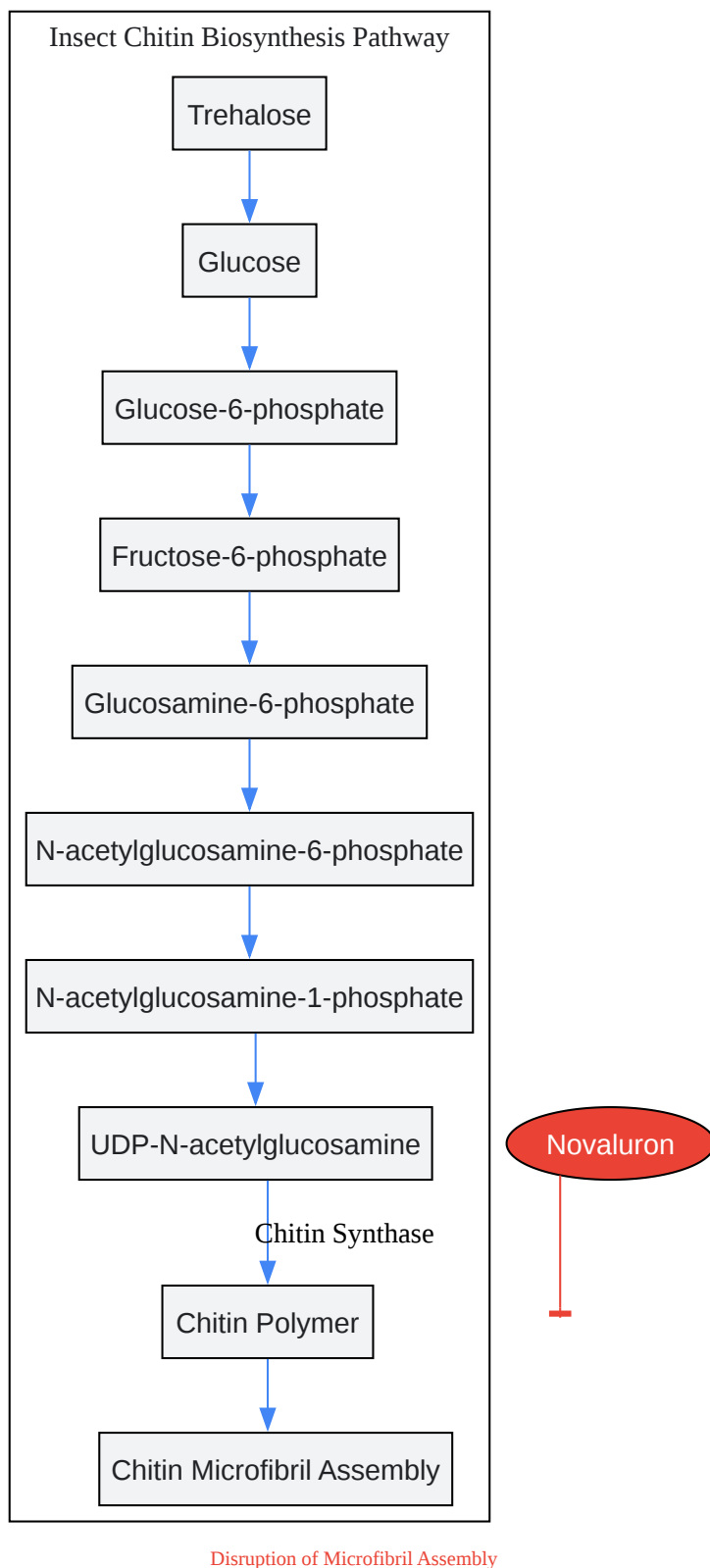
While a full, experimentally validated spectrum with complete assignments is not readily available in the public literature, the expected regions for the proton (^1H) and carbon- 13 (^{13}C) NMR signals can be predicted based on the structure.

- ^1H NMR: Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The N-H protons of the urea linkage would likely appear as broad singlets. The single proton on the ethoxy chain would be a complex multiplet due to coupling with fluorine atoms.
- ^{13}C NMR: The carbonyl carbons of the urea and amide groups would be expected in the range of δ 150-170 ppm. Aromatic carbons would resonate between δ 110-160 ppm, with those bonded to fluorine showing characteristic splitting. The aliphatic carbons of the ethoxy chain would appear in the upfield region, also showing coupling to fluorine.

Mechanism of Action: Chitin Synthesis Inhibition

Novaluron is a potent inhibitor of chitin biosynthesis in insects. Chitin is a crucial structural component of the insect's exoskeleton and peritrophic membrane. By disrupting the formation of chitin, **Novaluron** interferes with the molting process, leading to a failure to shed the old cuticle, resulting in larval mortality.

The precise biochemical target of benzoylphenyl ureas like **Novaluron** is not fully elucidated, but it is believed to interfere with a post-polymerization step, such as the translocation of chitin chains across the cell membrane.



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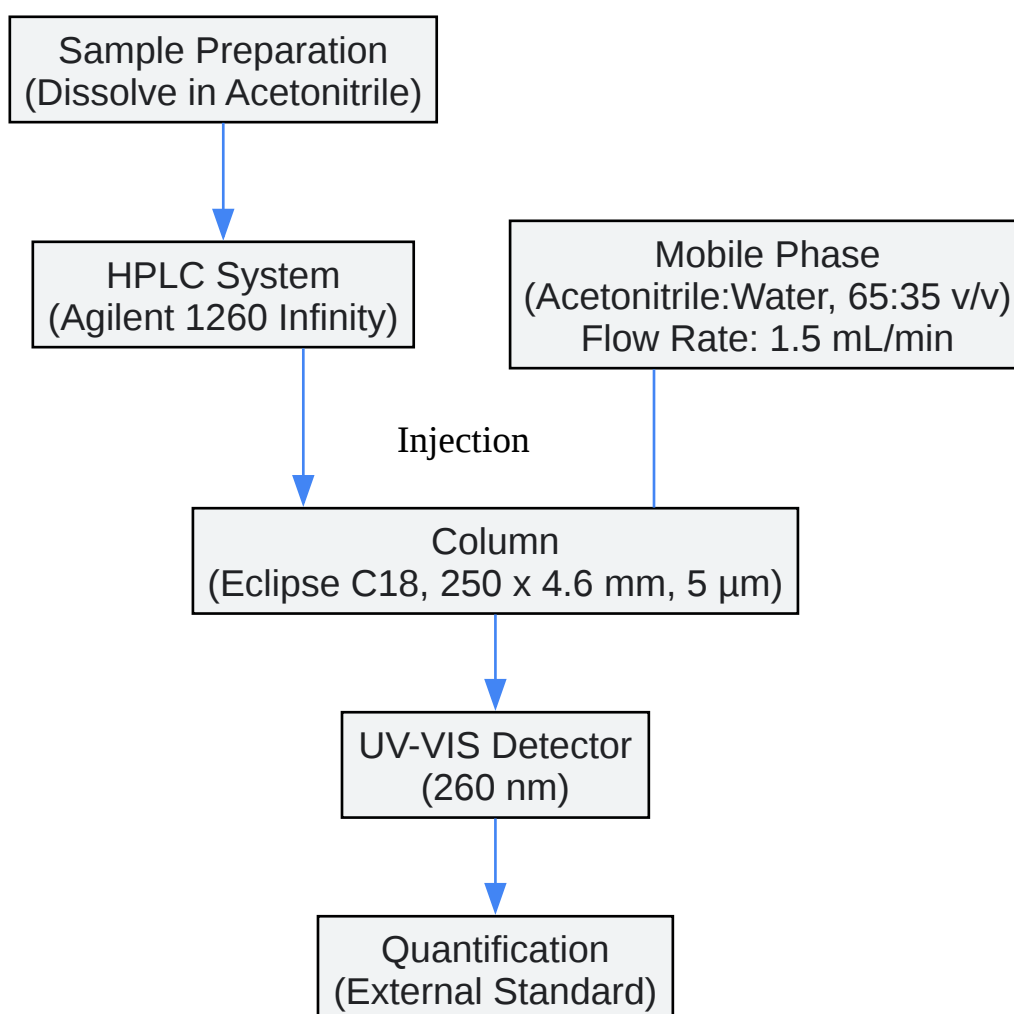
Figure 2: Proposed mechanism of **Novaluron**'s disruption of the insect chitin biosynthesis pathway.

Analytical Methodologies

The quantification of **Novaluron** in various matrices is crucial for quality control, residue analysis, and environmental monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method for the determination of **Novaluron** in technical and formulation products has been described.



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Figure 3: Workflow for HPLC analysis of **Novaluron**.

Experimental Protocol for HPLC Analysis:

- **Standard Preparation:** Accurately prepare a 0.05% solution of **Novaluron** certified reference material in acetonitrile. Sonicate for 1-2 minutes and filter into an HPLC vial.
- **Sample Preparation:** Prepare a 0.05% solution of the **Novaluron** technical material or formulation in acetonitrile. Sonicate for 1-2 minutes and filter into an HPLC vial.
- **Chromatographic Conditions:**
 - **Column:** Eclipse C18 (250 x 4.6 mm, 5 µm).
 - **Mobile Phase:** Acetonitrile:Water (65:35, v/v). The mobile phase should be degassed and filtered through a 0.45 µm membrane filter.
 - **Flow Rate:** 1.5 mL/min.
 - **Detection:** UV at 260 nm.
 - **Run Time:** 10 minutes (retention time of **Novaluron** is approximately 8.22 minutes).
- **Quantification:** Determine the content of **Novaluron** using an external standard method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly selective and sensitive method for the determination of **Novaluron** residues in complex matrices such as soil and water.

Experimental Protocol for LC-MS/MS Analysis in Water:

- **Sample Preparation:** Dilute water samples with acetonitrile to a final ratio of 30:70 (v/v) acetonitrile:water.
- **Chromatographic Conditions:**

- Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- A gradient elution program would typically be used to separate the analyte from matrix components.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI), typically in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: A primary and a confirmatory transition are monitored for quantification and identification. For example, precursor ion m/z 491.0 and product ions m/z 471.0 (quantitative) and 156.0 (qualitative).

Biological Activity and Applications

Novaluron is effective against a wide range of insect pests, including the Colorado potato beetle, whiteflies, and various lepidopteran species. It acts primarily through ingestion but also exhibits some contact activity. Due to its specific mode of action, it is considered to have a low risk to non-target organisms and is a valuable tool for integrated pest management (IPM) programs, helping to reduce reliance on broad-spectrum neurotoxic insecticides.

Conclusion

Novaluron is a highly effective insect growth regulator with a favorable toxicological and environmental profile. Its unique mode of action as a chitin synthesis inhibitor makes it a valuable component in modern pest management strategies. The detailed chemical, physical, and analytical information provided in this guide serves as a comprehensive resource for researchers and professionals involved in the study and application of this important insecticide. Further research into the precise molecular target of **Novaluron** will undoubtedly lead to the development of even more selective and potent insect control agents.

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